molecular formula C11H9N3OS B14136340 5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 88743-57-1

5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14136340
CAS No.: 88743-57-1
M. Wt: 231.28 g/mol
InChI Key: ABADOUHEAZIJOC-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light, which promotes regioselective synthesis . The reaction conditions are mild, and the use of water as a solvent aligns with green chemistry principles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. For example, in its anticancer activity, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combined thiazole and triazole structure, which imparts a wide range of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.

Properties

CAS No.

88743-57-1

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

5-methyl-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C11H9N3OS/c1-7-10(15)14-11(16-7)12-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ABADOUHEAZIJOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(=NC(=N2)C3=CC=CC=C3)S1

Origin of Product

United States

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